PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .

Aplicaciones Científicas De Investigación

1. Role in Cell Signaling and Chromatin Modification

PtdIns-(3)-P1 is significant in cell signaling pathways. It is involved in the interaction with the tumor suppressor protein ING2, playing a role in chromatin modification regulation. Metabolically stabilized analogues of PtdIns-(3)-P1 are useful for in vivo studies of this biological role, showing similar binding and activity to the natural compound in augmenting cell death in response to DNA damage (Huang et al., 2007).

2. Interaction with Nuclear Proteins

Studies have shown that PtdIns-(3)-P1 analogues can bind to recombinant ING2, a nuclear protein. This suggests its role in nuclear processes, potentially impacting gene regulation and chromatin dynamics (Huang et al., 2007).

3. Synthesis and Biological Evaluation

PtdIns-(3)-P1 analogues have been synthesized and evaluated for their biological activities. These studies provide insights into the compound's potential applications in various biological processes, including cell death and protein interactions (Zhang et al., 2008).

4. Involvement in Cell Motility

Research has indicated that PtdIns-(3)-P1 plays a role in cell motility. Its lipid products, such as phosphatidylinositol 1,4,5-trisphosphate, have been found to increase motility in certain cell types, suggesting its significance in cellular movement and organization (Derman et al., 1997).

5. Implications in Endosomal Fusion

PtdIns-(3)-P1 is involved in endosomal fusion processes within cells. Metabolically stabilized derivatives of this compound have been shown to induce endosomal fusion, highlighting its role in intracellular transport and signaling (Subramanian et al., 2010).

Propiedades

Fórmula molecular |

C41H78O16P2 · 2NH4 |

|---|---|

Peso molecular |

925.1 |

InChI |

InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |

Clave InChI |

XAERIJXJLCXLHF-GVWNKXCRSA-N |

SMILES |

CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+] |

Sinónimos |

DPPI-3-P1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

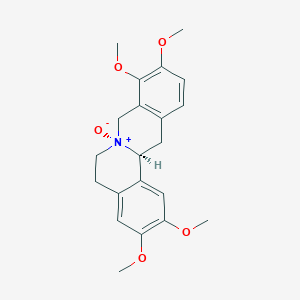

![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)